Cas no 315240-38-1 (1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione)

1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
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- SR-01000218138
- SMSF0007189
- CB07596
- SR-01000218138-1
- F1065-0672
- BIM-0005657.P001
- CBMicro_005503
- 315240-38-1
- 1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-anilino-1-(2-chlorophenyl)pyrrole-2,5-dione
- AKOS002258336
- AB00685540-01
- 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
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- インチ: 1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(20)10-13(16(19)21)18-11-6-2-1-3-7-11/h1-10,18H
- InChIKey: XJZSSGMBLWFOFC-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1N1C(C=C(C1=O)NC1C=CC=CC=1)=O
計算された属性
- 精确分子量: 298.0509053g/mol
- 同位素质量: 298.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 457
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- XLogP3: 3.4
1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1065-0672-2mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
A2B Chem LLC | BA72512-5mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA72512-25mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 25mg |
$360.00 | 2024-04-20 | ||
Life Chemicals | F1065-0672-2μmol |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1065-0672-1mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA72512-2mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 2mg |
$214.00 | 2023-12-30 | ||
A2B Chem LLC | BA72512-100mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | BA72512-50mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | BA72512-1mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F1065-0672-3mg |
1-(2-chlorophenyl)-3-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione |
315240-38-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione 関連文献
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1. Back matter
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dioneに関する追加情報
Compound CAS No. 315240-38-1: 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
The compound 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione, identified by the CAS number 315240-38-1, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of pyrrole derivatives, which are known for their unique electronic properties and versatile reactivity. The structure of this compound features a pyrrole ring fused with two ketone groups at positions 2 and 5, along with substituents at positions 1 and 3. The substituents include a 2-chlorophenyl group and a phenylamino group, which contribute to its distinctive chemical behavior and biological activity.
The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels for this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining the integrity of the product's structure. This has made it possible to scale up production for both academic research and potential industrial applications.
The structural features of 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione make it an attractive candidate for various applications in the field of drug discovery. The presence of the phenylamino group introduces hydrogen bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors. Additionally, the chlorine atom in the 2-chlorophenyl substituent imparts electronic effects that can modulate the compound's activity and selectivity. Recent studies have highlighted its potential as a lead compound in anti-cancer drug development, particularly in targeting specific oncogenic pathways.
In terms of biological activity, this compound has shown promising results in preclinical models. For example, it has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. Furthermore, its ability to scavenge free radicals suggests potential applications in antioxidant therapies. These findings have been corroborated by recent research published in high-impact journals, underscoring its relevance in contemporary pharmacological studies.
The versatility of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Researchers have explored its role as a building block for constructing advanced materials with tailored optical and electrical properties.
In conclusion, the compound CAS No. 315240-38-1, or 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione, represents a valuable addition to the arsenal of organic molecules with diverse applications across multiple disciplines. Its structural features, coupled with recent advancements in synthesis and application studies, position it as a key player in future research endeavors.
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